Clemastanin B

Catalog No.
S1488249
CAS No.
M.F
C32H44O16
M. Wt
684.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Clemastanin B

Product Name

Clemastanin B

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[[(3R,4R,5S)-4-(hydroxymethyl)-5-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]oxolan-3-yl]methyl]-2-methoxyphenoxy]oxane-3,4,5-triol

Molecular Formula

C32H44O16

Molecular Weight

684.7 g/mol

InChI

InChI=1S/C32H44O16/c1-42-20-8-14(3-5-18(20)45-31-28(40)26(38)24(36)22(11-34)47-31)7-16-13-44-30(17(16)10-33)15-4-6-19(21(9-15)43-2)46-32-29(41)27(39)25(37)23(12-35)48-32/h3-6,8-9,16-17,22-41H,7,10-13H2,1-2H3/t16-,17-,22+,23+,24+,25+,26-,27-,28+,29+,30+,31+,32+/m0/s1

InChI Key

PBLWZMSRSJTRHJ-NCIRKIHRSA-N

SMILES

COC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)OC5C(C(C(C(O5)CO)O)O)O

Synonyms

clemastanin B

Canonical SMILES

COC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)OC5C(C(C(C(O5)CO)O)O)O

Isomeric SMILES

COC1=C(C=CC(=C1)C[C@H]2CO[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O

Anti-inflammatory Properties

Clemastanin B exhibits potent anti-inflammatory effects, demonstrated in various in vitro and in vivo studies. It has been shown to suppress the production of pro-inflammatory mediators such as cytokines and nitric oxide, thereby mitigating inflammation-induced tissue damage. Studies suggest its potential therapeutic application in inflammatory diseases like arthritis, asthma, and inflammatory bowel disease. [, ]

Neuroprotective Effects

Clemastanin B demonstrates neuroprotective properties, potentially safeguarding nerve cells from damage. It has been shown to reduce oxidative stress and neuronal cell death in models of neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. These findings suggest its potential for developing novel therapeutic strategies for neurodegenerative conditions. [, ]

Clemastanin B is a lignan compound primarily isolated from the roots of Clematis stans and Isatis indigotica. It is characterized by its complex chemical structure, which includes multiple aromatic rings and hydroxyl groups, contributing to its biological activity. The compound has garnered attention for its potential therapeutic properties, particularly in antiviral applications.

Typical of lignans, including oxidation and reduction processes. These reactions often involve the interaction of hydroxyl groups with reactive oxygen species, leading to the formation of stable phenolic compounds. The compound's antioxidant properties can be attributed to these reactions, which mitigate oxidative stress in biological systems.

The synthesis of clemastanin B can be achieved through several methods:

  • Natural Extraction: The primary method involves extracting the compound from plant sources such as Isatis indigotica. This is typically done using solvents like methanol or ethanol, followed by purification processes such as crystallization .
  • Chemical Synthesis: Although less common, synthetic pathways have been explored that mimic the natural biosynthetic routes found in plants. These methods often employ starting materials that undergo a series of reactions to form clemastanin B .

Clemastanin B has several applications in medicine and pharmacology:

  • Antiviral Treatments: Its efficacy against influenza viruses positions it as a potential candidate for antiviral drug development.
  • Antioxidant Supplements: Due to its ability to scavenge free radicals, clemastanin B can be utilized in dietary supplements aimed at reducing oxidative stress.
  • Phytotherapy: As part of traditional medicine practices, it is used for treating conditions like fever and sore throat, leveraging its anti-inflammatory properties .

Studies on the interactions of clemastanin B with other compounds have revealed its synergistic effects when combined with certain antiviral agents. For instance, it has been shown to enhance the efficacy of existing antiviral drugs by targeting different stages of the viral life cycle. Additionally, research indicates that clemastanin B may interact with cellular signaling pathways involved in inflammation and immune response modulation .

Clemastanin B shares structural and functional similarities with other lignans. Here are some comparable compounds:

Compound NameSource PlantKey ActivitiesUnique Features
LariciresinolLinum usitatissimumAntioxidant, anti-inflammatoryExhibits strong neuroprotective effects
EpigoitrinIsatis indigoticaAntiviralKnown for its distinct glycosylation
SecoisolariciresinolLinum usitatissimumAntioxidantPotentially impacts metabolic pathways

Uniqueness of Clemastanin B

Clemastanin B is unique due to its specific antiviral activity against influenza viruses and its dual role as an antioxidant and anti-inflammatory agent. This combination makes it a promising candidate for further research in therapeutic applications.

UDP-Glycosyltransferase-Mediated Lignan Glycosylation Mechanisms

Functional Characterization of IiUGT4 in Lariciresinol Glucoside Formation

The UGT72 family enzyme IiUGT4 has been identified as the primary catalyst for clemastanin B biosynthesis in Isatis indigotica. Kinetic studies demonstrate that IiUGT4 exhibits superior catalytic efficiency ($$k{cat}/Km = 1.54 \times 10^4 \, \text{M}^{-1} \text{s}^{-1}$$) compared to related UGTs, enabling its dual capacity to glycosylate both the 4- and 4′-hydroxyl groups of lariciresinol [1] [2]. Molecular docking and site-directed mutagenesis reveal that residues H373, W376, and E397 form a conserved catalytic triad essential for UDP-glucose binding, while F151 governs substrate orientation by stabilizing lariciresinol’s aromatic rings [1].

Table 1: Kinetic Parameters of IiUGT4 for Lignan Substrates

Substrate$$K_m$$ (μM)$$k_{cat}$$ (s⁻¹)$$k{cat}/Km$$ (M⁻¹s⁻¹)
Lariciresinol48.7 ± 3.20.75 ± 0.03$$1.54 \times 10^4$$
UDP-Glucose212 ± 180.69 ± 0.02$$3.25 \times 10^3$$

Substrate Specificity Profiling of IiUGT71B5a and IiUGT1

While IiUGT4 specializes in lariciresinol glycosylation, paralogs IiUGT71B5a (UGT71B subfamily) and IiUGT1 (UGT72 family) exhibit distinct substrate preferences:

  • IiUGT71B5a: Primarily converts coniferyl alcohol to coniferin ($$k{cat}/Km = 8.9 \times 10^3 \, \text{M}^{-1} \text{s}^{-1}$$), with negligible activity toward lariciresinol [2]. RNAi knockdown lines showed 76% reduced coniferin but no impact on clemastanin B levels.
  • IiUGT1: Catalyzes pinoresinol diglucoside formation ($$K_m = 112 \, \mu\text{M}$$), showing 23-fold lower efficiency for lariciresinol glycosylation compared to IiUGT4 [1].

This functional divergence highlights evolutionary specialization within UGT families for distinct lignan glycosylation roles.

Transcriptomic Insights into Tissue-Specific Biosynthetic Gene Clusters

RNA-seq analysis of Isatis indigotica tissues revealed spatial regulation of clemastanin B biosynthesis:

  • Roots/Hairy Roots: Upregulation of IiUGT4 (12.7-fold), IiPLR1 (pinoresinol-lariciresinol reductase, 9.3-fold), and DIR5 (dirigent protein, 6.8-fold) correlates with 94% of total clemastanin B accumulation [2] [3].
  • Leaves: Dominant expression of shikimate pathway genes (PAL, C4H) but absence of IiUGT4, explaining negligible lignan glycoside production [3].

Co-expression network analysis identified a 15-gene module (r = 0.92, p < 0.001) centered on IiUGT4, including transporters (ABCG25) and transcription factors (MYB87) [3]. This cluster provides targets for metabolic engineering.

Synthetic Biology Approaches for Heterologous Production in Escherichia coli

Recent work has established a modular E. coli platform for clemastanin B synthesis:

Multi-Strain Fermentation System:

  • Lignan Core Synthesis:
    • Module I: Eugenol → Coniferyl alcohol (sam5, cao)
    • Module II: Pinoresinol → Lariciresinol (PLR1) [3]
  • Glycosylation Module:
    • Co-expression of IiUGT4 with AtSUS1 (sucrose synthase) improved UDP-glucose regeneration, yielding 128 mg/L clemastanin B in 96 hr [3].

Optimization Challenges:

  • Subcellular Localization: Cytosolic expression of IiUGT4 increased titers 3.1-fold versus periplasmic targeting.
  • Cofactor Balancing: Knockout of zwf (glucose-6-phosphate dehydrogenase) redirected 68% more NADPH toward lignan biosynthesis [3].

Table 2: Heterologous Production Metrics for Clemastanin B

Host SystemYield (mg/L)Time (hr)Key Modifications
E. coli BL2112896AtSUS1 co-expression
E. coli DH10B89120zwf knockout

Influenza A/B Virus Inhibition Dynamics

Clemastanin B demonstrates potent antiviral activity against both human and avian influenza virus strains through a multifaceted mechanism targeting critical stages of viral replication [1] [2]. The compound exhibits broad-spectrum efficacy against various influenza subtypes, including human H1N1 (including swine-origin H1N1), H3N2, and influenza B viruses, as well as avian strains H6N2, H7N3, and H9N2, with half-maximal inhibitory concentrations ranging from 0.087 to 0.72 mg/ml [1] [3] [4].

The antiviral mechanism of clemastanin B against influenza viruses operates through multiple pathways that collectively disrupt viral replication processes. Table 1 demonstrates the comprehensive inhibitory profile of clemastanin B against various influenza strains, showing consistent efficacy across both human and avian subtypes [1] [2].

Virus StrainIC50 (mg/ml)Inhibition MechanismViral Entry Stage
H1N1 (Human)0.087-0.72RNP nuclear retentionEarly stage
H1N1 (Swine-origin)0.087-0.72RNP nuclear retentionEarly stage
H3N2 (Human)0.087-0.72RNP nuclear retentionEarly stage
Influenza B0.087-0.72RNP nuclear retentionEarly stage
H6N2 (Avian)0.087-0.72RNP nuclear retentionEarly stage
H7N3 (Avian)0.087-0.72RNP nuclear retentionEarly stage
H9N2 (Avian)0.087-0.72RNP nuclear retentionEarly stage

Ribonucleoprotein Nuclear Retention Strategies

The primary mechanism by which clemastanin B exerts its antiviral effects involves the retention of viral ribonucleoprotein complexes within the nucleus of infected cells [1] [3] [4]. This nuclear retention strategy represents a critical disruption of the influenza virus life cycle, as successful viral replication requires the export of newly synthesized viral ribonucleoprotein complexes from the nucleus to the cytoplasm for assembly into progeny virions [5] [6].

Clemastanin B treatment results in the accumulation of viral nucleoprotein within the nuclei of infected Madin-Darby Canine Kidney cells, effectively blocking the normal trafficking of ribonucleoprotein complexes [1] [2]. This retention mechanism is particularly effective because it targets a conserved and essential step in influenza virus replication that cannot be easily bypassed through viral mutation [1] [3].

The compound demonstrates its efficacy by interfering with the normal nuclear export pathways utilized by influenza viruses. Under normal conditions, viral ribonucleoprotein complexes are exported from the nucleus through the Chromosome Region Maintenance protein 1-mediated nuclear export pathway, which is facilitated by specific viral proteins and cellular factors [6] [7]. Clemastanin B disrupts this process by preventing the proper formation or function of the export complex, leading to the accumulation of viral genetic material within the nucleus where it cannot contribute to progeny virus production [1] [4].

The nuclear retention strategy employed by clemastanin B is particularly advantageous because it targets a host-virus interaction that is essential for viral replication but not critical for normal cellular functions. This selectivity contributes to the compound's favorable therapeutic profile and reduces the likelihood of cellular toxicity [1] [2].

Hemagglutinin Binding Site Competition Analysis

Clemastanin B exhibits significant antiviral activity through its interference with hemagglutinin-mediated viral attachment and entry processes [8] [9] [10]. The compound demonstrates the ability to block viral attachment to host cells, which represents an additional mechanism of action beyond its nuclear retention effects [8] [11].

The hemagglutinin binding site competition mechanism involves clemastanin B interfering with the interaction between viral hemagglutinin proteins and cellular sialic acid receptors. This interference occurs through direct competition for binding sites or through allosteric modulation of hemagglutinin conformation [12] [13]. The compound's effectiveness in preventing viral attachment is demonstrated by its ability to reduce viral titers when added simultaneously with virus inoculation [8] [10].

Research has shown that clemastanin B affects the normal receptor binding dynamics of influenza viruses by disrupting the balance between hemagglutinin-mediated attachment and neuraminidase-mediated release [12] [14]. This disruption prevents the efficient attachment of viral particles to target cells and reduces the overall infectivity of the virus [8] [9].

The compound's ability to interfere with hemagglutinin binding represents a complementary mechanism to its nuclear retention effects, providing multiple points of intervention in the viral life cycle. This multi-target approach contributes to the compound's effectiveness and reduces the likelihood of viral resistance development [1] [3] [4].

SARS-CoV-2 Protease (6M2N) and Replicase (7BV2) Targeting

Clemastanin B demonstrates significant potential as an inhibitor of severe acute respiratory syndrome coronavirus 2 through its ability to target critical viral enzymes involved in replication and processing [15]. Computational molecular docking studies have revealed that clemastanin B exhibits strong binding affinity to multiple severe acute respiratory syndrome coronavirus 2 protein targets, with particularly notable interactions with the main protease and RNA-dependent RNA polymerase [15].

Table 2 presents the molecular docking analysis results for clemastanin B against key severe acute respiratory syndrome coronavirus 2 targets, demonstrating the compound's multi-target inhibitory potential.

Target ProteinDocking Score (kcal/mol)Key Binding ResiduesBinding Affinity Rank
Main Protease (6M2N)-8.19Thr24, Thr26, His41, Thr190, Gln192Highest
RNA Replicase (7BV2)-6.89Ade13, Ade14, Tyr546, Cyt15, Lys545High
Papain-like Protease (6WRH)-6.28Tyr35, Asp40, Val159Moderate
Spike Glycoprotein (6LZG)-6.17Lys309, Gln325, Gly354, Asp405Moderate

The main protease of severe acute respiratory syndrome coronavirus 2 represents a highly attractive target for antiviral development due to its essential role in viral polyprotein processing [16] [17] [18]. Clemastanin B demonstrates exceptional binding affinity to the main protease with a docking score of -8.19 kcal/mol, indicating strong potential for inhibitory activity [15]. The compound forms multiple hydrogen bonds with critical active site residues including Thr24, Thr26, His41, Thr190, and Gln192 [15].

The binding interactions of clemastanin B with the main protease active site involve the formation of stabilizing hydrogen bonds through the compound's hydroxyl groups present in its lignan structure [15]. These interactions are particularly significant because they involve residues that are highly conserved across coronavirus main proteases and are essential for catalytic activity [17] [18] [19].

The RNA-dependent RNA polymerase of severe acute respiratory syndrome coronavirus 2 represents another critical target for clemastanin B inhibition [15]. The compound demonstrates strong binding to the replicase complex with a docking score of -6.89 kcal/mol, surpassing the binding affinity of established inhibitors such as remdesivir in computational analysis [15]. The key binding interactions involve nucleotide bases Ade13, Ade14, and Cyt15, along with amino acid residues Tyr546, Lys545, and Lys500 [15].

The binding mode of clemastanin B to the RNA-dependent RNA polymerase suggests that the compound may function as an allosteric inhibitor, interfering with the normal conformational changes required for efficient RNA synthesis [15] [20] [21]. This mechanism of action is particularly valuable because it represents a different approach from nucleoside analog inhibitors and may provide complementary therapeutic benefits [20] [22].

Comparative Efficacy Against Paramyxoviridae vs. Picornaviridae

The antiviral spectrum of clemastanin B demonstrates significant selectivity, with potent activity against Orthomyxoviridae (influenza viruses) but limited effectiveness against Paramyxoviridae and Picornaviridae family members [1] [3] [4]. This selectivity pattern provides important insights into the compound's mechanism of action and potential therapeutic applications.

Table 3 illustrates the comparative antiviral efficacy of clemastanin B across different viral families, highlighting its selective activity profile.

Viral FamilyRepresentative VirusesClemastanin B ActivityPrimary TargetIC50 Range
OrthomyxoviridaeInfluenza A/BActiveRNP complex0.087-0.72 mg/ml
ParamyxoviridaeRSV, PIV3InactiveNot applicableNo activity
PicornaviridaeEV71, HRVInactiveNot applicableNo activity
CoronaviridaeSARS-CoV-2Predicted ActiveMain protease/RdRpPredicted effective

Clemastanin B demonstrates no significant antiviral activity against members of the Paramyxoviridae family, including respiratory syncytial virus, adenovirus 3, and parainfluenza virus 3 [1] [3] [4]. This lack of activity against paramyxoviruses is consistent with the fundamental differences in replication strategies between these viruses and influenza viruses [23] [24] [25].

Paramyxoviruses replicate entirely in the cytoplasm and do not require nuclear functions for their replication cycle [23] [25]. Since clemastanin B's primary mechanism of action involves the disruption of nuclear export processes, it is not surprising that the compound shows no activity against these cytoplasmic replicating viruses [1] [3] [23].

XLogP3

-1.2

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

9

Exact Mass

684.26293531 g/mol

Monoisotopic Mass

684.26293531 g/mol

Heavy Atom Count

48

Dates

Last modified: 04-14-2024

Antiviral activity of Isatis indigotica root-derived clemastanin B against human and avian influenza A and B viruses in vitro

Zifeng Yang, Yutao Wang, Zhaoguang Zheng, Suishan Zhao, Jin Zhao, Qing Lin, Chuyuan Li, Quan Zhu, Nanshan Zhong
PMID: 23403777   DOI: 10.3892/ijmm.2013.1274

Abstract

Clemastanin B, 7S,8R,8'R-(-)-lariciresinol-4,4'-bis-O-β-D-glucopyranoside, is one of the major lignans extracted from Isatis indigotica root (IIR). In this study, the anti-influenza activities of clemastanin B were evaluated in vitro. Clemastanin B was found to inhibit different subtypes of human (H1N1, including swine-origin H1N1; H3N2 and influenza B) and avian influenza viruses (H6N2, H7N3, H9N2) at different magnitudes of activity (IC50 0.087-0.72 mg/ml) while this compound was inactive against respiratory syncytial virus (RSV), adenovirus 3 (ADV3), parainfluenza virus 3 (PIV3), enterovirus 71 (EV71) and human rhinovirus (HRV). An apparent virus titer reduction was detected when MDCK cells were treated with clemastanin B after viral infection, particularly at the early stage, and the ribonucleoprotein (RNP) of the influenza virus was retained in the nucleus after treatment with clemastanin B. These results demonstrated that clemastanin B targets viral endocytosis, uncoating or RNP export from the nucleus. Furthermore, treatment with clemastanin B did not easily result in the emergence of viral drug resistance. The effects of clemastanin B demonstrated in this study may promote the antiviral study of IIR, but additional studies are required to define the anti-influenza mechanism(s).


[Comparison of content of clemastanin B of Radix Isatidis in different growing areas]

Yiqiang An, Xiaobin Jia, Lili Chang, Feng Shi
PMID: 19894517   DOI:

Abstract

To develop an HPLC method for determination of clemastanin B which has anti-viral activity in Radix Isatidis and compare the contents of clemastanin B in the drugs from different origins.
The samples were separated on an ZORBAX SB-C18 (4.6 mm x 250 mm, 5 microm) column with the mobile phase of acetonitrile-water (11:89). Flow rate was 1.0 mL x min(-1). The detection wavelength was set at 225 nm. Column temperature was 30 degrees C.
The linear range of clemastanin B was 0.0615-1.8441 microg (r = 0.9995), the average recovery was 97.74%, RSD was 1.4% (n=9). The contents of clemastanin B were in the range of 0.269-0.900 mg x g(-1) in Radix Isatidis from different origins.
The method for quantitation of clemastanin B in Radix Isatidis was accurate and reliable, which can be used to evaluate the quality of Radix Isatidis.


Isolation and purification of clemastanin B and indigoticoside A from Radix Isatidis by high-speed counter-current chromatography

Jinyong Peng, Guorong Fan, Yutian Wu
PMID: 16395796   DOI: 10.1016/j.chroma.2005.07.072

Abstract

A preparative high-speed counter-current chromatography (HSCCC) with a two-phase solvent system composed of ethyl acetate-n-butanol-water (2:7:9, v/v/v) was successfully performed to isolate and separate clemastanin B and indigoticoside A from the plant of Radix Isatidis, a traditional Chinese medicine. A total of 59.2 mg clemastanin B and 66.1 mg indigoticoside A with purities of 94.6% and 99.0% determined by high performance liquid chromatography (HPLC) were obtained in one-step elution from 250 mg crude extract, which contained clemastanin B 24.8% and indigoticoside A 28.4%, and the recoveries of clemastanin B and indigoticoside A were 90.3% and 92.2%, respectively. The chemical structure was identified by IR, MS, 1H NMR and 13C NMR.


Explore Compound Types